

In-Depth Technical Guide to the Physical and Chemical Properties of Delphinine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially searched for as "**Delbonine**," this technical guide focuses on the well-characterized diterpenoid alkaloid, Delphinine. It is presumed that "**Delbonine**" was a transcriptional error, as no such compound is readily identifiable in chemical literature, whereas Delphinine is a prominent and relevant natural product. Delphinine is a highly toxic compound found in plants of the Delphinium (larkspur) and Atragene genera.[1] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and a review of its known signaling pathway interactions. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

Delphinine is a complex diterpenoid alkaloid with the molecular formula C₃₃H₄₅NO₉.[2][3] Its chemical structure and key physical and chemical properties are summarized below.



Property	Value	Reference
Molecular Formula	C33H45NO9	[2][3]
Molar Mass	599.71 g/mol	
Melting Point	197-199 °C	[4]
Boiling Point	Decomposes before boiling	N/A
Appearance	Colorless solid	[4]
Solubility in Water	Practically insoluble	
Solubility in Organic Solvents	Soluble in 25 parts alcohol, 20 parts chloroform, 10 parts ether	
Predicted Water Solubility	0.022 g/L	
Predicted logP	2.42	

Experimental Protocols Determination of Melting Point

The melting point of Delphinine is determined using the capillary method.[5][6][7]

Protocol:

- Sample Preparation: A small, finely powdered sample of dry Delphinine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]
- Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
- Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly
 to about 15-20°C below the expected melting point and then increased at a slow, controlled
 rate of 1-2°C per minute.[7]



• Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting point range. For pure compounds, this range is typically narrow.

Determination of Solubility

The solubility of Delphinine in various solvents is determined using the shake-flask method, a standard protocol for establishing equilibrium solubility.[8][9]

Protocol:

- Sample Preparation: An excess amount of solid Delphinine is added to a known volume of the solvent to be tested in a sealed vial.
- Equilibration: The vial is agitated in a temperature-controlled shaker bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: The suspension is centrifuged to pellet the undissolved solid. A sample of the supernatant is then carefully filtered through a syringe filter (e.g., 0.22 μm PTFE) to obtain a clear, saturated solution.
- Quantification: The concentration of Delphinine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed in terms of mass per volume (e.g., mg/mL or q/100mL).

Signaling Pathways and Mechanism of Action Allosteric Modulation of Voltage-Gated Sodium Channels

Delphinine's primary mechanism of toxicity and pharmacological activity is its action as an allosteric modulator of voltage-gated sodium channels (VGSCs).[10][11] It binds to site 2 on the alpha subunit of the channel, a site also targeted by other lipid-soluble toxins like batrachotoxin



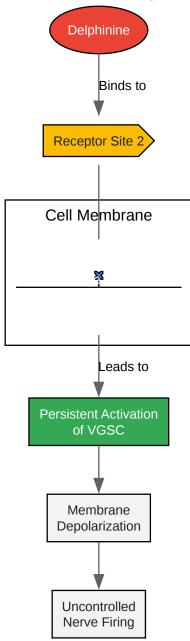




and veratridine. This binding leads to a persistent activation of the sodium channels, causing membrane depolarization and uncontrolled nerve firing. This action is responsible for the cardiotoxic and neurotoxic effects of Delphinine.



Delphinine's Allosteric Modulation of Voltage-Gated Sodium Channels





Hypothesized Modulation of NF-кВ Pathway by Delphinine Inflammatory Stimuli Delphinine (e.g., LPS) (Hypothesized) Inhibits? **IKK Complex** Phosphorylates ΙκΒ Degrades NF-kB/lkB Complex (Inactive) NF-κB Active NF-κB Translocates to Nucleus Promotes Pro-inflammatory Gene Expression

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